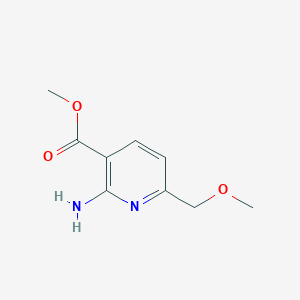
methyl 2-amino-6-(methoxymethyl)pyridine-3-carboxylate
Overview
Description
methyl 2-amino-6-(methoxymethyl)pyridine-3-carboxylate is a chemical compound with the molecular formula C9H12N2O3 It is a derivative of nicotinic acid, which is a form of vitamin B3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-6-(methoxymethyl)pyridine-3-carboxylate can be achieved through several methods. One common approach involves the esterification of 2-Amino-6-methoxymethyl-nicotinic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid . Another method involves the use of trimethylchlorosilane and methanol at room temperature, which offers mild reaction conditions and good yields .
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale esterification processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is often achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
methyl 2-amino-6-(methoxymethyl)pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
methyl 2-amino-6-(methoxymethyl)pyridine-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activity.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of methyl 2-amino-6-(methoxymethyl)pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the modulation of enzyme activity and cellular signaling pathways. For example, it may act as an inhibitor of certain enzymes involved in inflammatory processes, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
6-Amino-2-methoxy-nicotinic acid methyl ester: Similar structure but with different substitution patterns.
Methyl nicotinate: A methyl ester of nicotinic acid with different functional groups.
Uniqueness
methyl 2-amino-6-(methoxymethyl)pyridine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
849805-26-1 |
|---|---|
Molecular Formula |
C9H12N2O3 |
Molecular Weight |
196.20 g/mol |
IUPAC Name |
methyl 2-amino-6-(methoxymethyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C9H12N2O3/c1-13-5-6-3-4-7(8(10)11-6)9(12)14-2/h3-4H,5H2,1-2H3,(H2,10,11) |
InChI Key |
DDKQJIIOOPBFCO-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NC(=C(C=C1)C(=O)OC)N |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1,3-Propanediamine, N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-](/img/structure/B8646317.png)
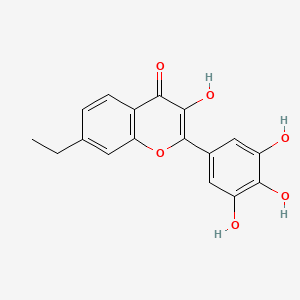



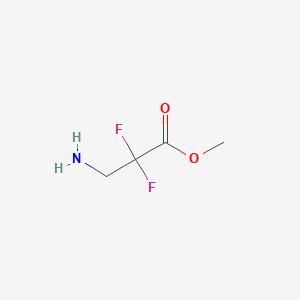
![2-Butyne, 1,4-bis[(tetrahydropyran-2-yl)oxy]-](/img/structure/B8646368.png)

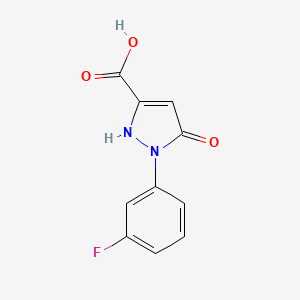
![Methyl [(dimethoxyphosphoryl)methoxy]acetate](/img/structure/B8646390.png)
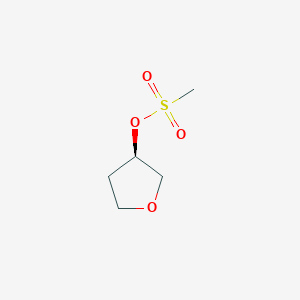
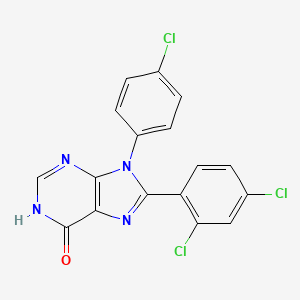
![4-(hydroxymethyl)-1-[4-(propan-2-yl)phenyl]pyrrolidin-2-one](/img/structure/B8646428.png)

